molecular formula C19H22N2O5S B5359312 2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B5359312
M. Wt: 390.5 g/mol
InChI Key: MZYVBNHMJDYPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MMS, is a chemical compound that has been widely used in scientific research due to its unique properties. MMS is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Some drugs work by inhibiting or activating certain enzymes, while others might interact with cell receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, it’s important to handle it with care and use appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. If it has medicinal properties, it could be further developed into a drug. If it has unique physical or chemical properties, it could be used in various industrial applications .

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-18-8-3-2-5-15(18)13-19(22)20-16-6-4-7-17(14-16)27(23,24)21-9-11-26-12-10-21/h2-8,14H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYVBNHMJDYPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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